molecular formula C12H11N3NaO3S B1343288 Yellow RFS CAS No. 2491-71-6

Yellow RFS

Cat. No.: B1343288
CAS No.: 2491-71-6
M. Wt: 300.29 g/mol
InChI Key: SMMDDIFMWRXWHJ-UHFFFAOYSA-N
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Description

Yellow RFS is a chemical compound known for its vibrant yellow color and stability. It is widely used in various scientific and industrial applications due to its unique properties. The compound is particularly noted for its exceptional stability and versatility, making it ideal for a range of uses.

Preparation Methods

Synthetic Routes and Reaction Conditions: Yellow RFS can be synthesized through various methods, including the Aerosol Solvent Extraction System (ASES) process. This involves spraying a liquid solution of the solute and organic solvent through an atomizing nozzle into flowing supercritical carbon dioxide under high pressure. The rapid phase change and high supersaturation of the solute in the mixed solution lead to the precipitation of solid nanoparticles .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves controlling the temperature and pressure in a particle formation cell to ensure the desired particle size and morphology. The particles are collected using a slide glass and polyethylene membrane filter, resulting in spherical particles with sizes ranging from 60 to 300 nanometers .

Chemical Reactions Analysis

Types of Reactions: Yellow RFS undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s structure and the reagents used.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or ammonia, leading to the formation of different derivatives.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of various oxidized derivatives, while reduction can yield reduced forms of this compound.

Scientific Research Applications

Yellow RFS has a wide range of applications in scientific research:

Mechanism of Action

Yellow RFS can be compared with other similar compounds such as tartrazine (FD&C Yellow 5) and sunset yellow (FD&C Yellow 6). While all these compounds are used as pigments, this compound is unique due to its exceptional stability and smaller particle size, which enhances its application in various fields .

Comparison with Similar Compounds

  • Tartrazine (FD&C Yellow 5)
  • Sunset Yellow (FD&C Yellow 6)
  • Erythrosine B (FD&C Red 3)
  • Allura Red (FD&C Red 40)
  • Brilliant Blue FCF (FD&C Blue 1)

Yellow RFS stands out due to its versatility and stability, making it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

2491-71-6

Molecular Formula

C12H11N3NaO3S

Molecular Weight

300.29 g/mol

IUPAC Name

sodium;4-[(4-aminophenyl)diazenyl]benzenesulfonate

InChI

InChI=1S/C12H11N3O3S.Na/c13-9-1-3-10(4-2-9)14-15-11-5-7-12(8-6-11)19(16,17)18;/h1-8H,13H2,(H,16,17,18);

InChI Key

SMMDDIFMWRXWHJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)N=NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+]

Canonical SMILES

C1=CC(=CC=C1N)N=NC2=CC=C(C=C2)S(=O)(=O)O.[Na]

2491-71-6

Pictograms

Irritant

Related CAS

104-23-4 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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